molecular formula C9H8BrF B1323616 2-Bromo-3-(4-fluorophenyl)-1-propene CAS No. 731773-10-7

2-Bromo-3-(4-fluorophenyl)-1-propene

Cat. No. B1323616
M. Wt: 215.06 g/mol
InChI Key: AYLUXKJKVHHDRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “2-Bromo-3-(4-fluorophenyl)-1-propene” would be expected to contain a bromine atom attached to a propene group, and a fluorophenyl group. The exact structure would depend on the specific locations of these groups within the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-3-(4-fluorophenyl)-1-propene” would depend on its specific molecular structure. Bromo and fluoro compounds typically have unique properties due to the presence of halogen atoms .

Scientific Research Applications

Vibrational Spectra Analysis

Research by Klaboe et al. (1974) explored the vibrational spectra of 2-Bromo-3-(4-fluorophenyl)-1-propene in various states (vapour, liquid, and solid). This study provided insights into the vibrational bands and the conformers' presence in crystalline compounds, enhancing understanding of the molecular structure and behavior (Klaboe, Tirgrimsen, & Christensen, 1974).

Synthesis of Intermediates for Other Compounds

L. Peng (2012) reported the synthesis of a compound similar to 2-Bromo-3-(4-fluorophenyl)-1-propene, important as an intermediate for other chemical compounds. This highlights the role of such chemicals in synthesizing more complex molecules (Peng, 2012).

Reactivity with Electrophiles

Studies by Knockel & Normant (1984) and Auvray et al. (1985) have demonstrated the reactivity of compounds structurally similar to 2-Bromo-3-(4-fluorophenyl)-1-propene with various electrophiles. Such research contributes to understanding the broader applications of these compounds in chemical synthesis (Knockel & Normant, 1984); (Auvray, Knochel, & Normant, 1985).

Structural Analysis through Crystallography

Atioğlu et al. (2019) employed crystallography to analyze the structure of a compound similar to 2-Bromo-3-(4-fluorophenyl)-1-propene, providing valuable data for understanding molecular conformations and interactions (Atioğlu, Bindya, Akkurt, & Kumar, 2019).

Application in Polymer Synthesis

Research by G. Kharas and colleagues (2016) and others indicated the use of related compounds in the synthesis and study of novel copolymers, shedding light on the material science applications of these chemicals (Kharas et al., 2016).

Future Directions

The future directions for research on “2-Bromo-3-(4-fluorophenyl)-1-propene” could include further investigation into its synthesis, properties, and potential applications. This could involve experimental studies as well as computational modeling .

properties

IUPAC Name

1-(2-bromoprop-2-enyl)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5H,1,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYLUXKJKVHHDRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60641175
Record name 1-(2-Bromoprop-2-en-1-yl)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-(4-fluorophenyl)-1-propene

CAS RN

731773-10-7
Record name 1-(2-Bromoprop-2-en-1-yl)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60641175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.